



N-acetyl-N-phenylacetamide mechanism of action investigation

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Compound of Interest		
Compound Name:	N-acetyl-N-phenylacetamide	
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An In-depth Technical Guide to the Investigation of **N-acetyl-N-phenylacetamide**'s Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-N-phenylacetamide, also known as diacetanilide, is a chemical compound and a derivative of acetanilide (N-phenylacetamide). While the biological activities of the broader Nphenylacetamide scaffold have been a subject of scientific inquiry, dedicated research into the specific mechanism of action of N-acetyl-N-phenylacetamide is limited. This guide provides a comprehensive overview of the known chemical properties of N-acetyl-N-phenylacetamide and explores the biological activities and potential mechanisms of action of its parent compound and related derivatives. The information presented herein aims to serve as a foundational resource for researchers initiating investigations into this compound.

Chemical Properties and Synthesis

N-acetyl-N-phenylacetamide is characterized by the presence of two acetyl groups attached to a nitrogen atom, which is in turn bonded to a phenyl group.

Table 1: Physicochemical Properties of N-acetyl-N-phenylacetamide



Property	Value	Reference
CAS Number	1563-87-7	[1][2]
Molecular Formula	C10H11NO2	[1]
Molecular Weight	177.20 g/mol	[3]
Melting Point	38 °C	[3]
IUPAC Name	N-acetyl-N-phenylacetamide	[1]
Synonyms	Diacetanilide, N,N- Diacetylaniline, N- Phenyldiacetamide	[1]

Synthesis of N-acetyl-N-phenylacetamide

The synthesis of **N-acetyl-N-phenylacetamide** can be achieved through the acetylation of aniline. A common laboratory-scale procedure involves a two-step acetylation process.

Experimental Protocol: Synthesis of N-acetyl-N-phenylacetamide

Materials:

- Aniline
- Acetic anhydride
- Glacial acetic acid
- Sodium acetate
- Chloroacetyl chloride
- Ethanol
- Triethylamine
- 2-Mercaptobenzimidazole



Procedure:

Step 1: Synthesis of 2-chloro-N-phenylacetamide

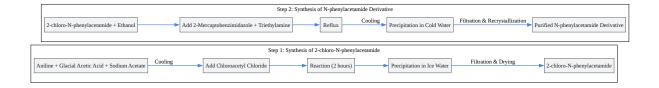
- In a round-bottom flask, dissolve aniline in glacial acetic acid.
- Add sodium acetate to the solution.
- · Cool the mixture in an ice bath.
- Slowly add chloroacetyl chloride to the cooled solution with constant stirring.
- Allow the reaction to proceed for 2 hours.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-N-phenylacetamide.

Step 2: Synthesis of **N-acetyl-N-phenylacetamide** (as a derivative example from literature) While a direct synthesis for **N-acetyl-N-phenylacetamide** is not detailed in the provided results, a similar synthesis of N-phenylacetamide derivatives is described. The following is an adaptation for a hypothetical synthesis of a derivative, which could be modified for **N-acetyl-N-phenylacetamide**.

- Dissolve 2-chloro-N-phenylacetamide in ethanol.
- Add 2-mercaptobenzimidazole and triethylamine to the solution.
- Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography.
- After completion, cool the reaction mixture and pour it into cold water to precipitate the final product.
- Filter, wash, and recrystallize the product from a suitable solvent to obtain the purified Nphenylacetamide derivative.



Note: The above protocol is a general representation based on the synthesis of related compounds[4]. Optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve a good yield of **N-acetyl-N-phenylacetamide**.



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A generalized workflow for the synthesis of N-phenylacetamide derivatives.

Biological Activities of the N-Phenylacetamide Scaffold

Direct studies on the biological effects of **N-acetyl-N-phenylacetamide** are not readily available in the scientific literature. However, the broader class of N-phenylacetamide derivatives has been investigated for various therapeutic properties.

Historical Context: Acetanilide

Acetanilide (N-phenylacetamide), the parent compound of **N-acetyl-N-phenylacetamide**, was one of the first aniline derivatives found to have analgesic and antipyretic properties and was introduced into medicine in 1886.[5] However, its use was largely discontinued due to its toxicity, including the potential to cause methemoglobinemia, cyanosis, and damage to the liver and kidneys.[5]

Investigated Activities of N-Phenylacetamide Derivatives



Modern research has focused on synthesizing and evaluating various derivatives of N-phenylacetamide for a range of biological activities.

- Antifungal and Antibacterial Activity: Certain N-phenylacetamide-incorporated 1,2,3-triazoles
 have demonstrated in vitro antifungal activity against various fungal strains, with some
 compounds showing potency comparable to or greater than standard drugs.[6][7] Derivatives
 have also been studied for their bactericidal properties against phytopathogenic bacteria.[8]
- Antidepressant Activity: A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide
 derivatives have been synthesized and evaluated for their antidepressant effects in animal
 models, with some compounds showing significant activity.[4]
- Enzyme Inhibition: The N-phenylacetamide moiety has been used as a structural component in the design of inhibitors for enzymes such as carbonic anhydrase.[9]

Table 2: Reported Biological Activities of N-Phenylacetamide Derivatives

Activity	Derivative Class	Key Findings	Reference
Antifungal	N-phenylacetamide- incorporated 1,2,3- triazoles	Potency equivalent to or greater than standard drugs against several fungal strains.	[6][7]
Antibacterial	Dithiocarbamates from N- phenylacetamide	Activity against phytopathogenic bacteria.	[8]
Antidepressant	2-((1H-benzimidazol- 2-yl)thio)-N- substituted- acetamides	Significant antidepressant activity in tail suspension and forced swimming tests in mice.	[4]
Enzyme Inhibition	Isatin-based sulphonamides with an N-phenylacetamide "tail"	Inhibition of human carbonic anhydrase isoforms.	[9]



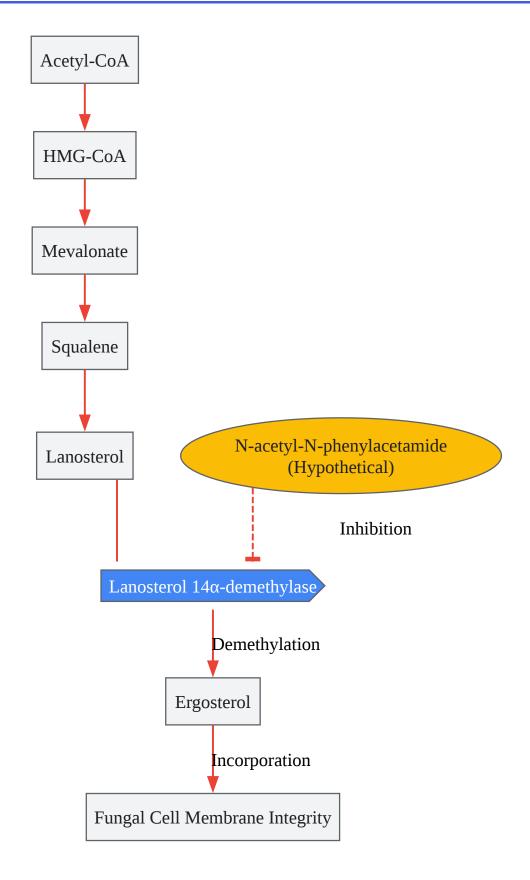
Postulated Mechanisms of Action for Investigation

Given the absence of direct mechanistic studies on **N-acetyl-N-phenylacetamide**, this section proposes potential avenues for investigation based on the activities observed in its structural analogs.

Hypothetical Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

The antifungal activity of some azole-containing N-phenylacetamide derivatives suggests a potential mechanism involving the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. A key enzyme in this pathway is lanosterol 14α -demethylase, a cytochrome P450 enzyme.





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Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.



Experimental Protocols for Mechanistic Investigation

To elucidate the mechanism of action of **N-acetyl-N-phenylacetamide**, a systematic approach involving a battery of in vitro and in vivo assays is recommended.

General Protocol for Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of **N-acetyl-N-phenylacetamide** against various fungal strains.

Materials:

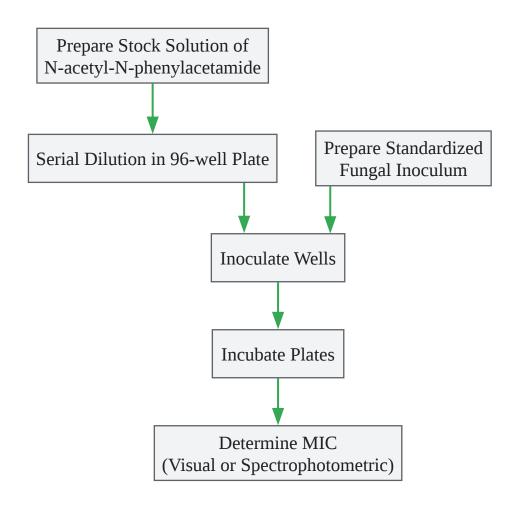
- N-acetyl-N-phenylacetamide
- Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
- Culture medium (e.g., RPMI-1640)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of N-acetyl-N-phenylacetamide in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the 96-well plates using the culture medium.
- Prepare a standardized inoculum of each fungal strain.
- Add the fungal inoculum to each well of the microtiter plate.
- Include positive (fungi with no compound) and negative (medium only) controls.
- Incubate the plates at an appropriate temperature and duration for each fungal species.



 Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.



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